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Compound of Interest

Compound Name: 2,5-Dimethylcinnamic acid

Cat. No.: B3419771

Cinnamic acid and its derivatives represent a cornerstone class of molecules in medicinal
chemistry and materials science. These a,3-unsaturated aromatic carboxylic acids, found
widely in the plant kingdom, serve as versatile scaffolds for drug development due to their
established safety profile and diverse biological activities.[1] This guide focuses on a specific,
synthetically accessible member of this family: 2,5-Dimethylcinnamic acid (CAS No. 95883-
10-6).

While the parent molecule, cinnamic acid, is known for its antioxidant, antimicrobial, and
anticancer properties, the strategic placement of substituents on the phenyl ring allows for the
fine-tuning of its physicochemical and pharmacological profiles.[1][2] The introduction of two
methyl groups at the C2 and C5 positions, as in 2,5-dimethylcinnamic acid, imparts a distinct
lipophilic character and steric hindrance compared to its hydroxylated or methoxylated cousins.
Understanding the fundamental properties of this specific analogue is critical for researchers
aiming to leverage its unique structure in rational drug design, polymer synthesis, or as a
chemical intermediate.

This document provides a comprehensive technical overview of 2,5-dimethylcinnamic acid,
moving beyond a simple data sheet to offer field-proven insights into its characterization,
synthesis, and potential utility for professionals in drug development and chemical research.

Section 1: Core Physicochemical and Structural
Characteristics
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The foundational properties of a molecule dictate its behavior in both chemical and biological
systems. For 2,5-Dimethylcinnamic acid, the interplay between the rigid aromatic ring, the
electron-withdrawing carboxylic acid group, and the lipophilic methyl substituents defines its
solubility, melting point, and acidity. These parameters are crucial for predicting its absorption
and distribution in biological systems and for designing appropriate formulation and analytical
strategies.

Key Physical and Chemical Identifiers

The following table summarizes the essential physicochemical data for 2,5-Dimethylcinnamic
acid. This data serves as the primary reference for its handling, characterization, and use in
experimental design.

Property Value Source(s)
(2E)-3-(2,5-

IUPAC Name dimethylphenyl)prop-2-enoic N/A
acid

CAS Number 95883-10-6 [3][41[5]

Molecular Formula C11H1202 [51[6]

Molecular Weight 176.22 g/mol [5][6]

Appearance Solid [5]

Melting Point 129-131 °C [3][4][5]

Boiling Point 307.0 £ 11.0 °C (Predicted) [4]

Water Solubility Insoluble [3]

pKa 4.53 £ 0.10 (Predicted) [4]

Chemical Stability Stable under normal conditions  [5]

Expert Insights: The melting point of 129-131 °C indicates a crystalline solid with moderate
intermolecular forces. Its insolubility in water is expected due to the dominance of the nonpolar
dimethylphenyl group and is a key consideration for biological assays, often requiring co-
solvents like DMSO or ethanol. The predicted pKa of ~4.5 suggests it is a weak acid, similar to
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benzoic acid, and will be predominantly in its deprotonated, carboxylate form at physiological
pH (7.4). This has significant implications for membrane transport and interaction with
biological targets.

Section 2: Predicted Spectroscopic Profile for
Structural Verification

While dedicated experimental spectra for 2,5-Dimethylcinnamic acid are not widely
published, its structure allows for a highly accurate prediction of its spectroscopic signatures.
These predictions are indispensable for confirming the identity and purity of newly synthesized
or purchased material.

'H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each
proton environment. The trans-configuration of the alkene is confirmed by a large coupling
constant (~16 Hz) between the vinylic protons.

o Carboxylic Acid (1H): A broad singlet, typically downfield, d > 11.0 ppm.

 Vinylic Protons (2H): Two doublets. Hp (alpha to the ring) will be further downfield than Ha
(alpha to the carbonyl) due to deshielding by the aromatic ring. Expect & ~7.7 ppm (d, 1H, J
= 16 Hz) and & ~6.4 ppm (d, 1H, J = 16 Hz).

e Aromatic Protons (3H): A complex multiplet or set of distinct signals between & 7.0-7.4 ppm.

o Methyl Protons (6H): Two sharp singlets, each integrating to 3H, in the upfield region, likely
between 6 2.2-2.5 ppm.

3C NMR Spectroscopy

The carbon spectrum complements the *H NMR for full structural confirmation.
e Carbonyl Carbon (C=0): Weak signal, d ~168-172 ppm.

e Aromatic & Vinylic Carbons (C=C): Multiple signals in the & 115-145 ppm region. The C-ipso
carbons attached to the methyl groups will be distinct.
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o Methyl Carbons (-CHs): Two strong signals in the upfield region, & ~19-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups. The
spectrum will be dominated by the carboxylic acid and alkene moieties.[7]

O-H Stretch: A very broad band from ~2500-3300 cm~?, characteristic of the hydrogen-
bonded carboxylic acid dimer.[7]

e C=0 Stretch: A strong, sharp absorption at ~1680-1700 cm~?, indicative of a conjugated
carboxylic acid.[7]

e C=C Stretch (Alkene): A distinct peak around ~1620-1640 cm~1.[7]
o C=C Stretch (Aromatic): Peaks around ~1600 and ~1500 cm~1.

e =C-H Bending (trans-alkene): A strong out-of-plane bend near 980 cm~1.

Section 3: Synthesis and Chemical Reactivity

The reliable synthesis of 2,5-Dimethylcinnamic acid is crucial for its availability in research.
The most direct and widely used method is the Knoevenagel condensation.

Recommended Synthesis: Knoevenagel Condensation

This reaction provides a high-yield, straightforward route from commercially available starting
materials: 2,5-dimethylbenzaldehyde and malonic acid.[8][9] The reaction is typically catalyzed
by a mild base like piperidine, often with pyridine or another organic solvent.[10]

Mechanism Rationale: The reaction proceeds via the formation of a carbanion from malonic
acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
Subsequent dehydration and decarboxylation lead to the formation of the a,3-unsaturated
carboxylic acid. The use of pyridine as a solvent and piperidine as a catalyst is a classic
combination that effectively facilitates both the condensation and subsequent decarboxylation
steps.[8]
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Caption: Knoevenagel condensation pathway for synthesis.

Reactivity Profile

The chemistry of 2,5-Dimethylcinnamic acid is dominated by three main features:
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o Carboxylic Acid Group: Undergoes standard reactions such as esterification (with an alcohol
and acid catalyst), conversion to an acid chloride (with thionyl chloride), and amidation.

o Alkene Double Bond: Susceptible to electrophilic addition reactions (e.g., hydrogenation to
form 2,5-dimethylhydrocinnamic acid) and can participate in polymerization or cycloaddition
reactions under appropriate conditions.

o Aromatic Ring: The electron-donating methyl groups activate the ring towards electrophilic
aromatic substitution, although the substitution pattern will be directed by both methyl groups
and the deactivating propenoic acid side chain.

Section 4: Authoritative Experimental Protocols

Trustworthy data relies on robust and validated analytical methods. The following protocols are
based on established methodologies for cinnamic acid derivatives and are directly applicable to
2,5-Dimethylcinnamic acid.

Protocol: Purity and Quantification by Reverse-Phase
HPLC-UV

This method is designed for the quantitative analysis and purity assessment of 2,5-
Dimethylcinnamic acid in research samples. It is adapted from validated methods for similar
analytes.[11][12]

Rationale: Reverse-phase HPLC is the gold standard for analyzing small organic molecules of
moderate polarity. A C18 column provides excellent retention and separation based on
hydrophobicity. The mobile phase, a mixture of acetonitrile and acidified water, allows for fine-
tuning of the retention time. Acetic acid is added to suppress the ionization of the carboxylic
acid group, ensuring a sharp, symmetrical peak shape. UV detection at 270 nm is chosen as it
is near the absorbance maximum for the conjugated system, providing high sensitivity.[12]

Caption: Workflow for HPLC-UV quantitative analysis.
Step-by-Step Methodology:

e Instrumentation and Conditions:
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o HPLC System: Standard system with a UV-Vis detector.

o Column: C18, 4.6 x 250 mm, 5 pum particle size.[12]

o Mobile Phase: Acetonitrile : Water : Acetic Acid (40:60:0.5, v/v/v).
o Flow Rate: 1.0 mL/min.[12]

o Column Temperature: Ambient (25 °C).

o Detection Wavelength: 270 nm.[12]

o Injection Volume: 20 pL.

o Standard Preparation:

o Prepare a 1.0 mg/mL stock solution of 2,5-Dimethylcinnamic acid in HPLC-grade
methanol.

o Perform serial dilutions of the stock solution with the mobile phase to create calibration
standards ranging from 1 pg/mL to 100 pg/mL.

e Sample Analysis:

[e]

Dissolve the unknown sample in methanol and dilute with the mobile phase to fall within
the calibration range.

[¢]

Filter all standards and samples through a 0.22 um syringe filter before injection.

[e]

Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The
curve must have a correlation coefficient (r2) of > 0.995.

[e]

Inject the unknown samples. Determine the concentration by interpolating their peak areas
from the calibration curve.

Section 5: Relevance and Applications in Drug
Development
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While specific biological activities of 2,5-Dimethylcinnamic acid are not extensively
documented, the broader class of cinnamic acid derivatives is a subject of intense investigation
in pharmacology. The structural motif is a "privileged scaffold," appearing in numerous
compounds with significant therapeutic potential.[13]

e Anticancer Activity: Many cinnamic acid derivatives exhibit cytotoxic effects against various
cancer cell lines. Their mechanisms often involve inducing apoptosis, inhibiting
angiogenesis, or targeting specific signaling pathways.[1][13]

o Antimicrobial and Antifungal Properties: The conjugated system and carboxylic acid group
can interfere with microbial cell membranes and key metabolic enzymes, making these
compounds promising leads for new antibiotics and antifungals.[2]

» Anti-inflammatory and Antioxidant Effects: Cinnamic acids can scavenge free radicals and
modulate inflammatory pathways, suggesting potential applications in treating chronic
inflammatory diseases.[14]

o Antidiabetic Potential: Certain substituted cinnamic acids have been shown to improve
insulin sensitivity and glucose metabolism, making them attractive for the development of
novel antidiabetic agents.[1][14]

Expert Insights: The 2,5-dimethyl substitution pattern increases the lipophilicity of the molecule
compared to hydroxylated or methoxylated analogs. This may enhance its ability to cross cell
membranes, potentially increasing bioavailability and intracellular target engagement.
Researchers developing novel therapeutics based on a cinnamic acid scaffold should consider
2,5-Dimethylcinnamic acid as a valuable building block to explore the effects of lipophilicity
and steric bulk on target binding and overall activity.

Conclusion

2,5-Dimethylcinnamic acid is a well-defined chemical entity with predictable physicochemical
and spectroscopic properties. Its straightforward synthesis via Knoevenagel condensation and
its structural relationship to a class of compounds with proven, diverse biological activities
make it a molecule of significant interest. This guide provides the foundational knowledge and
practical protocols necessary for researchers, scientists, and drug development professionals
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to confidently incorporate 2,5-Dimethylcinnamic acid into their research and development
programs, paving the way for new discoveries in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b341977 1#physical-and-chemical-properties-of-2-5-
dimethylcinnamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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